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Compound of Interest

Compound Name: Z-D-Phenylalaninol

Cat. No.: B057623

Spectroscopic Characterization of Z-D-
Phenylalaninol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for Z-D-
Phenylalaninol, a crucial building block in synthetic organic chemistry and pharmaceutical
development. By presenting key analytical data from Nuclear Magnetic Resonance (NMR),
Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable
resource for the characterization and quality control of Z-D-Phenylalaninol and its related
stereoisomers.

Comparative Spectroscopic Analysis

To facilitate clear and objective comparison, the following tables summarize the key
spectroscopic data for Z-D-Phenylalaninol and its relevant counterparts: Z-L-Phenylalaninol
(the L-enantiomer) and the unprotected D-Phenylalaninol. This allows for the ready
identification of characteristic signals and differentiation between these closely related
structures.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in
ppm)
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Z-D-Phenylalaninol

Proton (Expected) Z-L-Phenylalaninol D-Phenylalaninol
Aromatic-H ~7.2-7.4 (m) 7.37-7.20 (M) 7.32-7.18 (M)
-CHa- (benzyl) ~2.8-3.0 (M) 2.89 (d) 2.78 (dd), 2.58 (dd)
-CH- (chiral center) ~3.9-4.1 (m) 3.98 (m) ~3.2 (m)

-CHa- (alcohol) ~3.5-3.7 (m) 3.65 (d) 3.62 (dd), 3.40 (dd)
-NH- (amide) ~5.0-5.2 (d) 5.15 (d)

-OH (alcohol) Variable 2.02 (1) Variable (broad s)
-CHa- (Cb2) ~5.1 (s) 5.09 (s)

Aromatic-H (Cbz) ~7.3 (m) 7.37-7.20 (m)

Note: Expected values for Z-D-Phenylalaninol are based on typical chemical shifts for similar
N-protected amino alcohols. Experimental data for Z-L-Phenylalaninol and D-Phenylalaninol
are provided for comparison.

Table 2: *C NMR Spectroscopic Data (Chemical Shifts in
ppm)
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Z-D-Phenylalaninol

Carbon Z-L-Phenylalaninol D-Phenylalaninol
(Expected)

Aromatic C-ipso
~138 138.2 ~139

(benzyl)

Aromatic C (benzyl) ~129, ~128, ~126 129.4, 128.6, 126.5 129.3, 128.5, 126.3

-CHz- (benzyl) ~40 39.9 ~40

-CH- (chiral center) ~57 56.9 ~56

-CH2- (alcohol) ~65 65.1 ~66

C=0 (carbamate) ~157 156.8

-CHz- (Cbz) ~67 66.8

Aromatic C-ipso (Cbz) ~137 136.9

Aromatic C (Cbz) ~128

128.5, 128.0, 127.8

Note: Expected values for Z-D-Phenylalaninol are based on typical chemical shifts for similar

N-protected amino alcohols. Experimental data for Z-L-Phenylalaninol and D-Phenylalaninol

are provided for comparison.

Table 3: Key IR Spectroscopic Data (Wavenumbers in

cm™?)
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Functional Group

Z-D-Phenylalaninol
(Expected)

Z-L-Phenylalaninol

D-Phenylalaninol

O-H Stretch (alcohol)

~3300-3500 (broad)

~3325 (broad)

~3360 (broad)

N-H Stretch
) ) ~3300-3400 ~3340 ~3300 (broad)
(amide/amine)
C-H Stretch (aromatic) ~3000-3100 ~3060, 3030 ~3060, 3020
C-H Stretch (aliphatic)  ~2850-3000 ~2930 ~2920, 2850
C=0 Stretch
~1680-1700 ~1690 -

(carbamate)
C=C Stretch

] ~1450-1600 ~1495, 1450 ~1495, 1450
(aromatic)
C-0O Stretch (alcohol) ~1000-1100 ~1050 ~1030

Note: Expected values for Z-D-Phenylalaninol are based on typical IR absorptions for N-Cbz

protected amino alcohols. Experimental data for Z-L-Phenylalaninol and D-Phenylalaninol are

provided for comparison.

Table 4: Mass Spectrometry Data (m/z values)

Compound Molecular lon [M]* [M+H]* Key Fragment lons
194 ([M-CHzPh]*),
Z-D-Phenylalaninol 285.14 286.15 152 ([M-Chbz]*), 108,
91 (tropylium ion)
Z-L-Phenylalaninol 285.14 286.15 194, 152, 108, 91
133 ([M-H20]%), 122
D-Phenylalaninol 151.10 152.11 (IM-CH20H]%), 91

(tropylium ion)

Note: The fragmentation pattern for Z-D-Phenylalaninol is expected to be identical to its L-

enantiomer, Z-L-Phenylalaninol.
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds, or MeOD). The choice of solvent may depend on
the solubility of the compound and the desired resolution of exchangeable protons (e.g., -
OH, -NH). Add a small amount of tetramethylsilane (TMS) as an internal standard (O ppm).

'H NMR Acquisition: Acquire the H NMR spectrum on a 400 MHz or higher field
spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2
seconds, and 16-64 scans for adequate signal-to-noise ratio.

13C NMR Acquisition: Acquire the 133C NMR spectrum on the same instrument. Due to the
lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans
(e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
Proton decoupling is used to simplify the spectrum and improve sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact
between the sample and the crystal by applying pressure with the built-in clamp.

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press
the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm~1. Typically, 16-
32 scans are co-added at a resolution of 4 cm~* to obtain a high-quality spectrum. A
background spectrum of the empty ATR crystal or the pure KBr pellet should be recorded
and subtracted from the sample spectrum.

Mass Spectrometry (MS)
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e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

« lonization: Introduce the sample into the mass spectrometer using an appropriate ionization
technique. Electrospray ionization (ESI) is commonly used for polar molecules like amino
acid derivatives and typically produces protonated molecules [M+H]*.

e Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular
weight of the compound.

o Fragmentation Analysis (MS/MS): To obtain structural information, perform a tandem mass
spectrometry (MS/MS) experiment. Isolate the molecular ion (or a protonated/adduct ion)
and subject it to collision-induced dissociation (CID) to generate fragment ions. The resulting
fragmentation pattern provides valuable information about the compound'’s structure.

Workflow for Spectroscopic Analysis of Z-D-
Phenylalaninol

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of Z-D-Phenylalaninol.
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Caption: Workflow for the spectroscopic characterization of Z-D-Phenylalaninol.

» To cite this document: BenchChem. [Spectroscopic analysis (NMR, IR, MS) for Z-D-
Phenylalaninol characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057623#spectroscopic-analysis-nmr-ir-ms-for-z-d-
phenylalaninol-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b057623?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

